molecular formula C7H6N2O5S B14435861 1-(Methanesulfinyl)-2,4-dinitrobenzene CAS No. 78259-06-0

1-(Methanesulfinyl)-2,4-dinitrobenzene

Cat. No.: B14435861
CAS No.: 78259-06-0
M. Wt: 230.20 g/mol
InChI Key: BMIAGKOMRMMSLT-UHFFFAOYSA-N
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Description

1-(Methanesulfinyl)-2,4-dinitrobenzene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfinyl)-2,4-dinitrobenzene typically involves the reaction of methanesulfinyl chloride with 2,4-dinitrobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfinyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the methanesulfinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(Methanesulfonyl)-2,4-dinitrobenzene.

    Reduction: Formation of 1-(Methanesulfinyl)-2,4-diaminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methanesulfinyl)-2,4-dinitrobenzene has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic and steric properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Methanesulfinyl)-2,4-dinitrobenzene involves its interaction with nucleophiles, particularly thiolsThe nitro groups enhance the electrophilicity of the compound, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methanesulfinyl and nitro groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various chemical transformations and research applications.

Properties

CAS No.

78259-06-0

Molecular Formula

C7H6N2O5S

Molecular Weight

230.20 g/mol

IUPAC Name

1-methylsulfinyl-2,4-dinitrobenzene

InChI

InChI=1S/C7H6N2O5S/c1-15(14)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3

InChI Key

BMIAGKOMRMMSLT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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